2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-fluorophenyl)ethylidene]acetohydrazide
Beschreibung
2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety and a fluorophenyl group
Eigenschaften
Molekularformel |
C16H14FN5O |
|---|---|
Molekulargewicht |
311.31 g/mol |
IUPAC-Name |
2-(benzotriazol-2-yl)-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H14FN5O/c1-11(12-6-8-13(17)9-7-12)18-19-16(23)10-22-20-14-4-2-3-5-15(14)21-22/h2-9H,10H2,1H3,(H,19,23)/b18-11- |
InChI-Schlüssel |
JBISZSWLSDHZHM-WQRHYEAKSA-N |
SMILES |
CC(=NNC(=O)CN1N=C2C=CC=CC2=N1)C3=CC=C(C=C3)F |
Isomerische SMILES |
C/C(=N/NC(=O)CN1N=C2C=CC=CC2=N1)/C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(=NNC(=O)CN1N=C2C=CC=CC2=N1)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves the condensation of 2-(2H-1,2,3-benzotriazol-2-yl)acetohydrazide with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzotriazole and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, influencing enzymatic activities and cellular processes. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain biological targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol (UV-328): Known for its use as a UV absorber in polymers and coatings.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Another UV absorber with applications in various materials.
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide is unique due to its combination of a benzotriazole moiety and a fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
